molecular formula C23H21NO2 B594004 (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-46-8

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594004
CAS No.: 1307803-46-8
M. Wt: 343.4 g/mol
InChI Key: DKIVMJXJKHHIRO-UHFFFAOYSA-N
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Description

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic indole-based compound supplied for research purposes. It is structurally analogous to synthetic cannabinoid receptor agonists (SCRAs) such as JWH-018 and JWH-073, which are known for their high binding affinity to cannabinoid receptors CB1 and CB2 . The presence of the 4-hydroxyindole moiety is of significant interest, as hydroxyindole metabolites are commonly produced in vivo for related SCRAs and some are known to be pharmacologically active, contributing to the overall pharmacological and toxicological profile . This compound is strictly intended for use in analytical reference standards, metabolic fate studies, and pharmacological investigations to further understand the endocannabinoid system. Researchers can utilize it to explore receptor binding kinetics, intrinsic activity, and the role of specific metabolic pathways in the effects of synthetic cannabimimetics . In vitro studies suggest that unlike Δ9-THC, a partial agonist, many SCRAs act as full CB1 and CB2 receptor agonists, which may contribute to their enhanced toxicity profile . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIVMJXJKHHIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017731
Record name JWH-073 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-46-8
Record name JWH-073 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 073. The reaction typically requires specific conditions such as the presence of a hydroxylating agent and a suitable solvent. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis generally follows similar principles as laboratory-scale production, with adjustments for larger scale operations.

Chemical Reactions Analysis

Types of Reactions

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are useful for further research and analysis .

Scientific Research Applications

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with the central cannabinoid receptor (CB1). The compound binds to the receptor, mimicking the effects of natural cannabinoids. This interaction influences various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Positional Isomers of Hydroxyindole Derivatives

The position of the hydroxy group on the indole ring significantly influences biological activity and metabolic stability:

Compound Name Hydroxy Position Key Structural Features Biological Activity Reference
(1-Butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone 2-hydroxy Hydroxy group at indole C2; increased steric hindrance Analgesic, anti-inflammatory, and antioxidant properties
(1-Butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone 4-hydroxy Optimal hydrogen bonding; balanced lipophilicity Enhanced cannabinoid receptor affinity (predicted)
(1-Butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone 5-hydroxy Hydroxy group at indole C5; altered electronic profile Antimicrobial activity; lower receptor binding compared to 4-hydroxy analog

Key Insight : The 4-hydroxy isomer exhibits superior receptor interaction due to its spatial orientation, whereas the 2-hydroxy analog shows broader anti-inflammatory effects .

Side Chain Variants: Butyl vs. Hydroxypentyl

Side chain modifications alter pharmacokinetics and target selectivity:

Compound Name Side Chain Structural Impact Pharmacological Profile Reference
This compound Butyl (C₄H₉) Increased lipophilicity; moderate metabolic stability Potential CNS activity due to blood-brain barrier penetration
[1-[(4R)-4-Hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone (4R)-4-hydroxypentyl Chiral center; enhanced solubility Cannabinoid receptor metabolite; studied for metabolic pathways
1-(5-Chloropentyl)-1H-indol-3-ylmethanone 5-Chloropentyl Electronegative substituent; altered reactivity Higher metabolic resistance; toxicological interest

Key Insight : The butyl chain in the target compound balances lipophilicity and metabolic stability, whereas hydroxypentyl variants (e.g., JWH-018 metabolites) are more polar and prone to Phase II metabolism .

Biological Activity

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, also known as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptor interactions. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H21NO2
Molar Mass 343.42 g/mol
Density 1.17 g/cm³
Boiling Point 572.7 °C
pKa 9.41

This compound functions primarily as a full agonist at the cannabinoid CB1 receptor, exhibiting a binding affinity significantly higher than that of Δ9-tetrahydrocannabinol (THC). Specifically, it shows a binding affinity approximately 40 times greater than THC at CB1 receptors and about 14 times greater at CB2 receptors . This potent interaction leads to various physiological effects similar to those produced by natural cannabinoids.

Cannabinoid Receptor Activation

The activation of CB1 and CB2 receptors by this compound results in several biological effects:

  • Central Nervous System Effects : Users report effects such as euphoria, altered perception, and potential psychotropic experiences. Common adverse effects include dry mouth, nausea, and confusion .
  • Physiological Responses : The compound can induce tachycardia and mydriasis (dilated pupils), which are typical responses associated with cannabinoid use .

Case Study 1: Human Administration

A study reported on the self-administration of AM-2201 (a related synthetic cannabinoid) in humans. The doses ranged from 250 μg to 3 mg , leading to serum concentrations that elicited significant cannabimimetic effects . Although specific data on this compound in humans is limited, the pharmacological profile suggests similar outcomes.

Case Study 2: Animal Studies

In an animal model, intraperitoneal administration of AM-2201 was linked to decreased body temperature and altered behavior patterns in rats. This study underscores the need for further research into the pharmacodynamics of synthetic cannabinoids and their metabolites .

Metabolism and Excretion

The metabolic pathways of this compound have not been extensively characterized; however, related compounds have shown significant metabolic activity. For instance, metabolites such as AM-2201 N-(4-hydroxypentyl) were identified following administration in rats, indicating potential pathways for human metabolism .

Research Findings

Recent studies have highlighted the need for comprehensive research on synthetic cannabinoids due to their complex pharmacokinetics and potential for abuse. The following findings summarize key aspects:

  • Pharmacokinetics : Limited data exists on the exact pharmacokinetic profile of this compound; however, related compounds exhibit rapid absorption and metabolism.
  • Toxicology : Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including psychosis and cardiovascular complications, necessitating caution in their use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, derivatives with hydroxyl groups (e.g., 5-hydroxyindole analogs) are synthesized using demethylation of methoxy precursors (e.g., BBr₃ in dichloromethane), achieving yields up to 90% after recrystallization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >99% purity. Monitoring reaction progress with TLC (Rf = 0.3–0.5) is critical .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and COSY experiments. For example, the naphthalene carbonyl carbon resonates at δ ~190 ppm, while the indole C3 proton appears as a singlet at δ ~7.2–7.5 ppm .
  • HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386 for C₂₄H₂₃NO₃) and detects impurities <0.2% .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Use DMSO as a primary solvent (stock solutions at 10 mM), with dilution in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation. Stability studies (24 hrs at 25°C) show <5% degradation via HPLC monitoring. Lyophilization with trehalose (1:1 w/w) improves long-term storage .

Advanced Research Questions

Q. How do substituent modifications (e.g., alkyl chain length, hydroxyl position) affect cannabinoid receptor binding and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the butyl group with pentyl or propyl chains to assess CB1/CB2 affinity via radioligand displacement assays (e.g., [³H]CP-55,940). A study on naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone showed CB1 Ki = 12 nM and CB2 Ki = 8 nM, with improved oral bioavailability due to lipophilic side chains .
  • Hydroxyl Group Impact : The 4-hydroxyindole moiety enhances solubility but may reduce blood-brain barrier penetration. Compare logP values (e.g., calculated vs. experimental) and use PAMPA assays to quantify CNS permeability .

Q. What analytical methods resolve contradictory data in biological activity studies?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values across multiple assays (e.g., cAMP inhibition, β-arrestin recruitment). Discrepancies may arise from assay sensitivity; normalize data to positive controls (e.g., WIN55,212-2) .
  • Metabolite Interference : Perform LC-MS/MS to identify metabolites (e.g., glucuronidated forms) that may inhibit activity. Pre-treat samples with β-glucuronidase to confirm .

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for Friedel-Crafts acylation (residence time = 30 min, 80°C) to reduce dimerization byproducts. Monitor intermediates via inline FTIR .
  • Crystallization Control : Seed the reaction with pure compound (0.1% w/w) and cool at 0.5°C/min to enhance crystal uniformity. Yield increases from 16% to 75% in scaled batches .

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